molecular formula C17H10ClN3O4S B3402041 N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-2-oxo-2H-chromene-3-carboxamide CAS No. 1049245-56-8

N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3402041
CAS No.: 1049245-56-8
M. Wt: 387.8 g/mol
InChI Key: YEDNMESPJGUZJK-UHFFFAOYSA-N
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Description

The target compound integrates a 2-oxo-2H-chromene (coumarin) scaffold linked via a carboxamide bond to a 1,3,4-oxadiazole ring substituted with a (5-chlorothiophen-2-yl)methyl group. This structure combines the pharmacophoric features of coumarin (known for anticoagulant, antimicrobial, and anti-inflammatory properties) with the 1,3,4-oxadiazole heterocycle, which enhances metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O4S/c18-13-6-5-10(26-13)8-14-20-21-17(25-14)19-15(22)11-7-9-3-1-2-4-12(9)24-16(11)23/h1-7H,8H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDNMESPJGUZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NN=C(O3)CC4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C13H9ClN4O3S
  • Molecular Weight : 336.75 g/mol
  • CAS Number : 865288-21-7
  • SMILES Notation : Clc1ccc(s1)c1nnc(o1)NC(=O)c1ccc(s1)

This compound exhibits various biological activities primarily through the inhibition of specific enzymes and receptors:

  • Antithrombotic Activity : The compound acts as a potent inhibitor of Factor Xa (FXa), a crucial enzyme in the coagulation cascade. It has been shown to have excellent in vivo antithrombotic activity, making it a candidate for treating thromboembolic disorders such as myocardial infarction and stroke .
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may possess anticancer activity. For example, related compounds have demonstrated cytotoxic effects on colorectal cancer cells (HCT-116), with significant reductions in cell viability and morphological changes indicative of apoptosis .

Biological Activity Summary Table

Activity TypeMechanism of ActionReference
AntithromboticDirect inhibition of Factor Xa
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibits amine oxidase activity

Antithrombotic Efficacy

A study focused on the direct FXa inhibition properties of oxazolidinone derivatives, including this compound. The research highlighted its potential as a safe oral anticoagulant with favorable pharmacokinetic profiles .

Anticancer Activity

In vitro studies have shown that related compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported that certain derivatives led to cell viability reductions with IC50 values suggesting potent cytotoxicity . Morphological assessments revealed nuclear disintegration and chromatin fragmentation in treated cells, confirming the induction of apoptosis.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit notable antimicrobial properties. The presence of the chlorothiophene moiety enhances the compound's efficacy against various bacterial strains. Studies have shown that similar oxadiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Anticancer Properties
Oxadiazole derivatives have been investigated for their anticancer activities. The unique structural features of N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-2-oxo-2H-chromene-3-carboxamide allow it to interact with specific biological targets involved in cancer cell proliferation. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells, suggesting their potential use in cancer therapy .

Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research indicates that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response. This suggests a potential application in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
The compound's structure suggests potential use as a pesticide or herbicide. Oxadiazole derivatives have shown effectiveness against various pests and plant pathogens. The incorporation of the chlorothiophenyl group may enhance its bioactivity, making it a candidate for agricultural applications .

Material Science

Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing polymers with specific properties. Its ability to form stable bonds can be exploited in creating new materials with enhanced mechanical and thermal properties .

Case Study 1: Antimicrobial Efficacy
A study published in Current Bioactive Oxadiazole Derivatives highlighted the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that modifications to the oxadiazole ring significantly affected the antibacterial potency .

Case Study 2: Anticancer Activity
In vitro experiments conducted by researchers at ResearchGate demonstrated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, leading to further exploration into their mechanisms of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Modifications

Oxadiazole vs. Thiadiazole Derivatives
  • Target Compound : 1,3,4-Oxadiazole core with a coumarin-carboxamide.
  • N-(5-Methyl-1,3,4-Thiadiazol-2-yl)-2-Oxo-2H-Chromene-3-Carboxamide (): Replaces oxadiazole with 1,3,4-thiadiazole , altering electronic properties due to sulfur’s polarizability. Molecular formula C₁₃H₉N₃O₃S vs. the target’s estimated C₁₆H₁₀ClN₃O₄S . The thiadiazole’s larger atomic radius may affect binding pocket compatibility .
Oxadiazole vs. Isoxazole Derivatives
  • N-(5-Methylisoxazol-3-yl)-2-Oxo-2H-Chromene-3-Carboxamide (): Features an isoxazole ring instead of oxadiazole. Isoxazole’s reduced aromaticity and hydrogen-bonding capacity (due to oxygen placement) may lower enzymatic inhibition compared to oxadiazole derivatives. Melting point: 247–250°C , suggesting higher crystallinity than typical oxadiazole analogs .

Substituent Variations

Chlorothiophene-Containing Analogs
  • N-(5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-yl)Benzamide (Compound 8, ): Shares the 5-chlorothiophen-2-yl substituent but replaces coumarin with a benzamide group. This modification likely reduces π-π stacking interactions with hydrophobic enzyme pockets compared to the coumarin-containing target compound .
  • Isonipecotamide Inhibitors (): Incorporate a 5-(5-chlorothiophen-2-yl)isoxazol-3-yl group. These compounds exhibit sub-nanomolar inhibition constants (Ki = 0.3–15 nM) against coagulation factor Xa (fXa), highlighting the pharmacodynamic relevance of the chlorothiophene moiety .
Sulfonamide and Alkyl Substituents
  • The 6-methoxy substituent on coumarin may alter metabolic stability .

Comparative Data Table

Compound Name Core Heterocycle Key Substituents Biological Activity (Ki or IC₅₀) Reference
N-{5-[(5-Chlorothiophen-2-yl)methyl]-1,3,4-Oxadiazol-2-yl}-2-Oxo-2H-Chromene-3-Carboxamide 1,3,4-Oxadiazole Coumarin, 5-chlorothiophen-2-ylmethyl Not reported (predicted <15 nM) Target
N-(5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-yl)Benzamide 1,3,4-Oxadiazole Benzamide, 5-chlorothiophen-2-yl Not reported
N-(5-Methylisoxazol-3-yl)-2-Oxo-2H-Chromene-3-Carboxamide Isoxazole Coumarin, 5-methyl Antibacterial
Isonipecotamide Derivatives (e.g., Compound 1, ) Isoxazole 5-Chlorothiophen-2-yl, amidino fXa inhibition (Ki = 0.3–15 nM)
N-(5-Methyl-1,3,4-Thiadiazol-2-yl)-2-Oxo-2H-Chromene-3-Carboxamide 1,3,4-Thiadiazole Coumarin, 5-methyl Not reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-2-oxo-2H-chromene-3-carboxamide

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